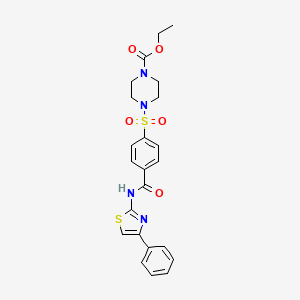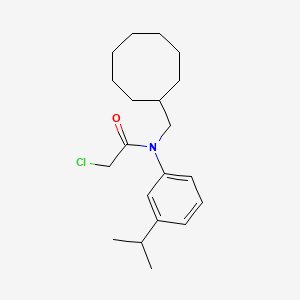
2-Chloro-N-(cyclooctylmethyl)-N-(3-propan-2-ylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(cyclooctylmethyl)-N-(3-propan-2-ylphenyl)acetamide, also known as CCPA, is a synthetic compound that has been widely used in scientific research applications. CCPA is a selective A1 adenosine receptor agonist, which means that it binds to and activates A1 adenosine receptors in the body. A1 adenosine receptors are found in various tissues and organs, including the brain, heart, and immune system, and play important roles in regulating physiological functions such as heart rate, blood pressure, and inflammation.
Mecanismo De Acción
2-Chloro-N-(cyclooctylmethyl)-N-(3-propan-2-ylphenyl)acetamide exerts its effects by binding to and activating A1 adenosine receptors in the body. Activation of A1 adenosine receptors leads to a cascade of intracellular signaling events that ultimately result in various physiological effects. For example, activation of A1 adenosine receptors in the heart leads to a decrease in heart rate and cardiac output, while activation in the brain leads to sedation and analgesia.
Biochemical and Physiological Effects:
2-Chloro-N-(cyclooctylmethyl)-N-(3-propan-2-ylphenyl)acetamide has been shown to have a wide range of biochemical and physiological effects in various tissues and organs. For example, 2-Chloro-N-(cyclooctylmethyl)-N-(3-propan-2-ylphenyl)acetamide has been shown to inhibit the release of pro-inflammatory cytokines from immune cells, which may contribute to its anti-inflammatory effects. It has also been shown to modulate the activity of ion channels in the heart, which may contribute to its antiarrhythmic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Chloro-N-(cyclooctylmethyl)-N-(3-propan-2-ylphenyl)acetamide in lab experiments is its high selectivity for A1 adenosine receptors. This allows researchers to specifically target these receptors and study their effects in isolation. However, one limitation of using 2-Chloro-N-(cyclooctylmethyl)-N-(3-propan-2-ylphenyl)acetamide is its relatively low potency compared to other A1 adenosine receptor agonists. This may limit its usefulness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-Chloro-N-(cyclooctylmethyl)-N-(3-propan-2-ylphenyl)acetamide. One area of interest is its potential use as a neuroprotective agent in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as an anti-inflammatory agent in various autoimmune and inflammatory diseases. Finally, further research is needed to fully understand the molecular mechanisms underlying its effects, which may lead to the development of more potent and selective A1 adenosine receptor agonists.
Métodos De Síntesis
2-Chloro-N-(cyclooctylmethyl)-N-(3-propan-2-ylphenyl)acetamide can be synthesized through a multistep process that involves the reaction of several chemical intermediates. The first step involves the reaction of 3-isobutylphenol with chloroacetyl chloride to form 3-(chloroacetyl)isobutylbenzene. This intermediate is then reacted with cyclooctylmagnesium bromide to form 3-(cyclooctylmethyl)isobutylbenzene. Finally, the target compound 2-Chloro-N-(cyclooctylmethyl)-N-(3-propan-2-ylphenyl)acetamide is obtained by reacting 3-(cyclooctylmethyl)isobutylbenzene with 2-chloroacetamide.
Aplicaciones Científicas De Investigación
2-Chloro-N-(cyclooctylmethyl)-N-(3-propan-2-ylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases and conditions. For example, 2-Chloro-N-(cyclooctylmethyl)-N-(3-propan-2-ylphenyl)acetamide has been shown to have neuroprotective effects in animal models of cerebral ischemia and traumatic brain injury. It has also been investigated as a potential treatment for cardiac arrhythmias, asthma, and inflammatory bowel disease.
Propiedades
IUPAC Name |
2-chloro-N-(cyclooctylmethyl)-N-(3-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30ClNO/c1-16(2)18-11-8-12-19(13-18)22(20(23)14-21)15-17-9-6-4-3-5-7-10-17/h8,11-13,16-17H,3-7,9-10,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVQZIZDTLHOSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)N(CC2CCCCCCC2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91755444 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

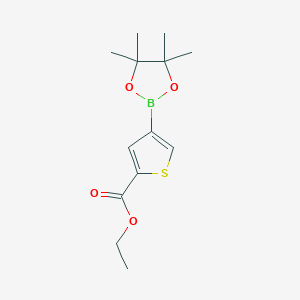
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2655540.png)
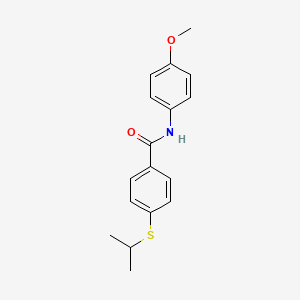

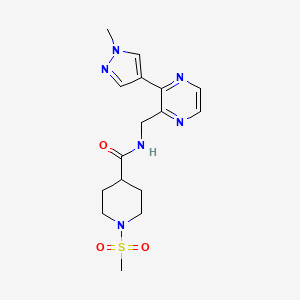
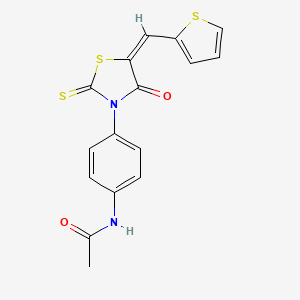
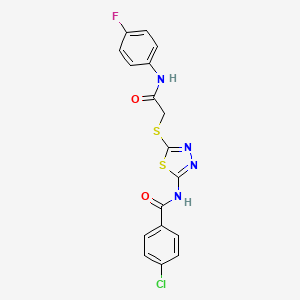

![3-(4-Fluorobenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2655552.png)
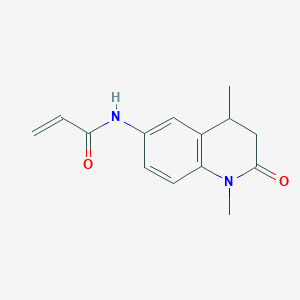

![2,4-dichloro-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2655557.png)
